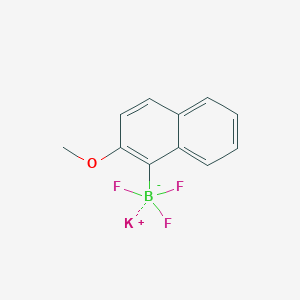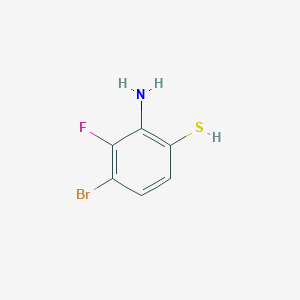
2-Amino-4-bromo-3-fluorobenzene-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-bromo-3-fluorobenzene-1-thiol is an aromatic compound with a benzene ring substituted with amino, bromo, fluorine, and thiol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-3-fluorobenzene-1-thiol typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Amination: Introduction of an amino group.
Thiol Addition: Introduction of a thiol group.
These steps often involve electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multi-step reactions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure efficient production.
化学反応の分析
Types of Reactions
2-Amino-4-bromo-3-fluorobenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: Conversion of the thiol group to a sulfonic acid group.
Reduction: Reduction of the bromo group to a hydrogen atom.
Substitution: Replacement of the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium nitrite and hydrochloric acid are employed for diazotization followed by substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group results in sulfonic acid derivatives, while substitution reactions can yield various substituted benzene derivatives.
科学的研究の応用
2-Amino-4-bromo-3-fluorobenzene-1-thiol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Amino-4-bromo-3-fluorobenzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form disulfide bonds with proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways .
類似化合物との比較
Similar Compounds
1-Bromo-4-fluorobenzene: Lacks the amino and thiol groups, making it less reactive in certain biological applications.
2,3,4-Trifluorobromobenzene:
Uniqueness
2-Amino-4-bromo-3-fluorobenzene-1-thiol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C6H5BrFNS |
|---|---|
分子量 |
222.08 g/mol |
IUPAC名 |
2-amino-4-bromo-3-fluorobenzenethiol |
InChI |
InChI=1S/C6H5BrFNS/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 |
InChIキー |
GIZBPNRFGKZDIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1S)N)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


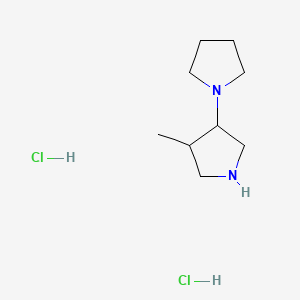
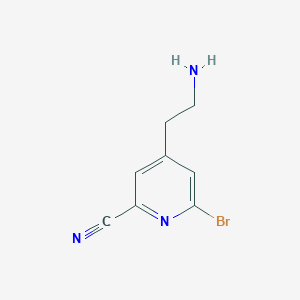
![1-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13458624.png)
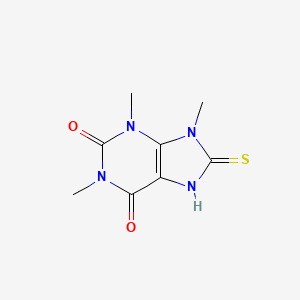
![3-{3-[(4-azidobutyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458635.png)
![7-Methyl-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458647.png)

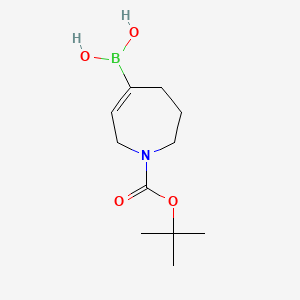
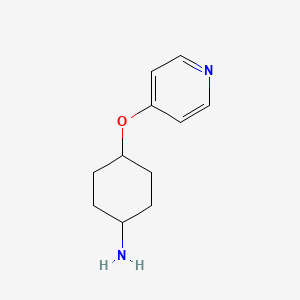
![[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458661.png)
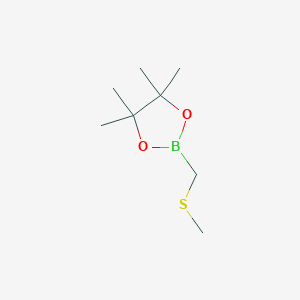
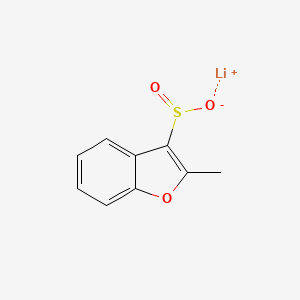
![rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid](/img/structure/B13458680.png)
